![molecular formula C21H20N4O5S B2447376 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide CAS No. 899733-21-2](/img/structure/B2447376.png)
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide
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Description
Scientific Research Applications
Computational and Pharmacological Potential Research on heterocyclic novel derivatives, including pyrazole compounds, has demonstrated their computational and pharmacological potential. These compounds exhibit a range of biological activities, such as tumor inhibition, antioxidant properties, analgesic, and anti-inflammatory actions. Studies involving docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) have shown that such compounds can bind to and moderately inhibit these targets, highlighting their potential in drug discovery and therapeutic applications (M. Faheem, 2018).
Antioxidant and Anti-inflammatory Applications The development of compounds with antioxidant and anti-inflammatory properties is crucial in addressing chronic diseases and conditions characterized by oxidative stress and inflammation. Studies on various derivatives have shown significant antioxidant activity and the potential to inhibit inflammation, indicating the utility of these compounds in developing new therapeutic agents (Pravin S. Mahajan et al., 2016).
Antitumor Activities Compounds with a pyrazole core have been investigated for their antitumor activities. For instance, the synthesis and evaluation of novel pyrazole derivatives have shown tumor cell growth inhibitory activity, suggesting the potential of such compounds in cancer therapy (Ying-jie Cui et al., 2019). The ability to inhibit tubulin polymerization, a key process in cell division, further underscores the relevance of these compounds in targeting cancer cells.
Selective Inhibition of Phosphodiesterase Discoveries in the realm of phosphodiesterase (PDE) inhibitors highlight the specificity and potential therapeutic applications of novel compounds. Selective PDE1 inhibitors, for example, have shown memory-enhancing effects in rat models, pointing towards the potential use of such compounds in treating cognitive disorders (B. Dyck et al., 2017).
properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-30-16-9-5-6-14(10-16)11-22-20(26)21(27)23-19-17-12-31(28,29)13-18(17)24-25(19)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCGVKLHQZLXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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